Flumetasone pivalate-d3

Catalog No.
S12900366
CAS No.
M.F
C27H36F2O6
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flumetasone pivalate-d3

Product Name

Flumetasone pivalate-d3

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuterio-2,2-dimethylpropanoate

Molecular Formula

C27H36F2O6

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1/i2D3

InChI Key

JWRMHDSINXPDHB-MYLXEJMVSA-N

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C)C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)O

Flumetasone pivalate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester, specifically the 21-acetate ester of flumetasone. It is recognized for its anti-inflammatory, antipruritic, and vasoconstrictive properties, making it effective in treating various dermatological and inflammatory conditions. The chemical formula for flumetasone pivalate is C27H36F2O6C_{27}H_{36}F_{2}O_{6}, with a molar mass of approximately 494.576 g/mol . Its unique structure includes a difluorinated steroid backbone that enhances its potency and selectivity for glucocorticoid receptors .

Typical of corticosteroids, including hydrolysis, oxidation, and esterification. The primary reaction involves the hydrolysis of the ester bond in the presence of water or biological fluids, releasing flumetasone and pivalic acid. This reaction is crucial for its pharmacological activity as it allows the active form of the drug to exert its effects at the target site . Additionally, flumetasone can participate in redox reactions due to its functional groups, which may influence its stability and activity.

Flumetasone pivalate exhibits significant biological activity primarily through its action as a glucocorticoid receptor agonist. Upon binding to the glucocorticoid receptor, it translocates to the nucleus, where it regulates gene expression related to inflammation and immune response. The anti-inflammatory effects are mediated by the inhibition of phospholipase A2 via lipocortins, leading to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Furthermore, it suppresses immune system functions by reducing lymphocyte proliferation and cytokine production.

The synthesis of flumetasone pivalate typically involves several steps:

  • Preparation of Flumetasone: The starting material is flumetasone, which can be synthesized from steroid precursors through a series of chemical modifications including oxidation and fluorination.
  • Esterification: Flumetasone is then reacted with pivalic acid in the presence of an acid catalyst to form flumetasone pivalate. This step involves the formation of an ester bond between the hydroxyl group on the steroid and the carboxylic acid group of pivalic acid .
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

Flumetasone pivalate is primarily used in dermatology for the treatment of inflammatory skin conditions such as eczema, psoriasis, and dermatitis. Its localized application helps reduce inflammation, itching, and redness without significant systemic absorption . Additionally, it may be used in other medical fields where corticosteroids are indicated for their anti-inflammatory properties.

Studies on flumetasone pivalate have shown that it interacts with various biological pathways:

  • It binds to plasma transcortin (corticosteroid-binding globulin), which modulates its bioavailability and distribution in the body .
  • It has been observed to have potential interactions with other medications that affect liver enzymes involved in drug metabolism.
  • Adverse effects may include local irritation or hypersensitivity reactions at the site of application .

Flumetasone pivalate belongs to a class of corticosteroids that share similar structures and functions. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
FlumethasoneC22H28F2O5C_{22}H_{28}F_{2}O_{5}Lacks esterification; more systemic effects
BetamethasoneC22H29F5O5C_{22}H_{29}F_{5}O_{5}Highly potent; used in various inflammatory disorders
DexamethasoneC22H29F1O5C_{22}H_{29}F_{1}O_{5}Strong anti-inflammatory; longer half-life
HydrocortisoneC21H30O5C_{21}H_{30}O_{5}Naturally occurring; less potent than synthetic forms

Flumetasone pivalate's unique feature lies in its localized action due to its ester form, which minimizes systemic absorption while providing effective treatment at the site of application . This characteristic makes it particularly beneficial for dermatological use compared to other corticosteroids that may have more widespread effects.

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

497.26682543 g/mol

Monoisotopic Mass

497.26682543 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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